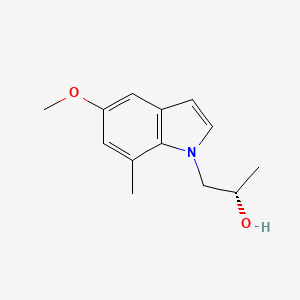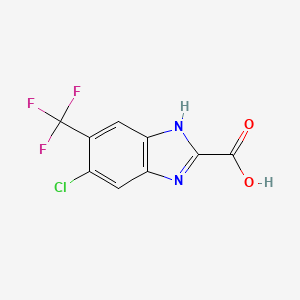
N-(Aminoiminomethyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide is a complex organic compound that features an indole moiety, a diazenyl group, and a benzenesulfonamide structure. This compound is of significant interest due to its potential biological and pharmacological activities, particularly in the fields of antimicrobial and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as p-aminobenzenesulfonamide, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 2-phenyl-1H-indole under basic conditions to form the diazenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted indoles.
科学的研究の応用
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide involves its interaction with cellular targets such as enzymes and receptors. The indole moiety can bind to specific proteins, disrupting their function and leading to cellular effects. The diazenyl group may also play a role in generating reactive species that can induce cell death in cancer cells.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: An antimicrobial agent with a similar sulfonamide group.
Phenylhydrazine derivatives: Compounds with similar diazenyl groups.
Uniqueness
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide is unique due to its combination of an indole moiety, a diazenyl group, and a benzenesulfonamide structure, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses.
特性
CAS番号 |
88151-93-3 |
|---|---|
分子式 |
C21H18N6O2S |
分子量 |
418.5 g/mol |
IUPAC名 |
2-[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C21H18N6O2S/c22-21(23)27-30(28,29)16-12-10-15(11-13-16)25-26-20-17-8-4-5-9-18(17)24-19(20)14-6-2-1-3-7-14/h1-13,24H,(H4,22,23,27) |
InChIキー |
UINSQVKMPZQMFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)



![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
